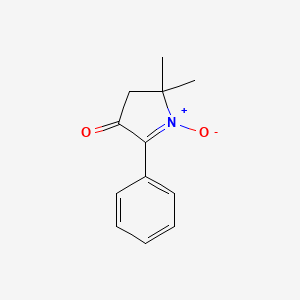
3H-Pyrrol-3-one, 4,5-dihydro-5,5-dimethyl-2-phenyl-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Pyrrol-3-one, 4,5-dihydro-5,5-dimethyl-2-phenyl-, 1-oxide is a heterocyclic compound that belongs to the pyrrolone family This compound is characterized by a five-membered ring structure containing nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrrol-3-one, 4,5-dihydro-5,5-dimethyl-2-phenyl-, 1-oxide can be achieved through several methods. One common approach involves the base-catalyzed intramolecular cyclization of aminoacetylenic ketones. For instance, the compound can be synthesized by the base-catalyzed intramolecular cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one under mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
3H-Pyrrol-3-one, 4,5-dihydro-5,5-dimethyl-2-phenyl-, 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the compound’s structure.
Common Reagents and Conditions
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
3H-Pyrrol-3-one, 4,5-dihydro-5,5-dimethyl-2-phenyl-, 1-oxide has several scientific research applications:
Medicine: Due to its diverse biological activities, it is being explored for therapeutic applications in treating various diseases.
Industry: The compound is used as a flame retardant and in the synthesis of other heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 3H-Pyrrol-3-one, 4,5-dihydro-5,5-dimethyl-2-phenyl-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its structural features allow it to interact with biological macromolecules, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- 5,5-Dimethyl-3-phenyl-1-pyrroline 1-oxide
- 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-
Uniqueness
3H-Pyrrol-3-one, 4,5-dihydro-5,5-dimethyl-2-phenyl-, 1-oxide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its diverse reactivity profile make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
53182-78-8 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
2,2-dimethyl-1-oxido-5-phenyl-3H-pyrrol-1-ium-4-one |
InChI |
InChI=1S/C12H13NO2/c1-12(2)8-10(14)11(13(12)15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clé InChI |
QTJPSFICSXPSBH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C(=[N+]1[O-])C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


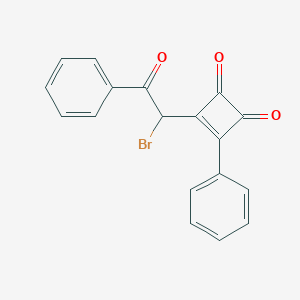
![Benzenamine, N-phenyl-N-[(phenylthio)methyl]-](/img/structure/B14632441.png)
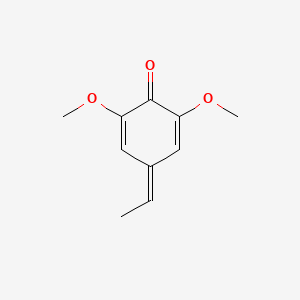

![Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14632463.png)

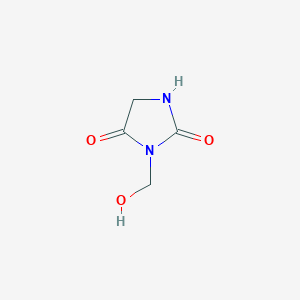
![1-[(2-Nitropyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14632476.png)
![[[1,1'-Biphenyl]-2,2'-diylbis(methylene)]bis(trimethylsilane)](/img/structure/B14632482.png)
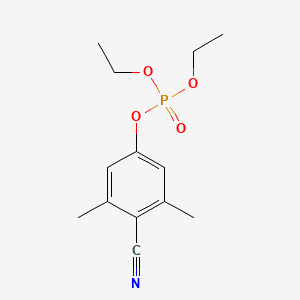

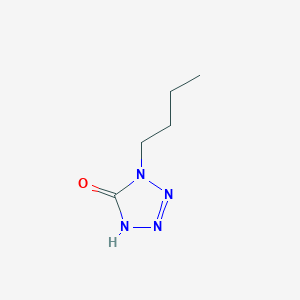
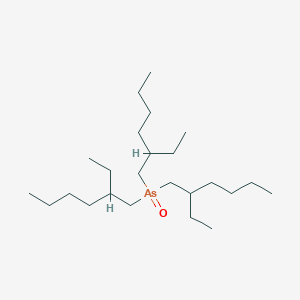
![[1,1'-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B14632510.png)
